molecular formula C9H14N2O B572184 3-ISOBUTYL-1-METHYL-D3-2-PYRAZINONE CAS No. 1219805-28-3

3-ISOBUTYL-1-METHYL-D3-2-PYRAZINONE

Cat. No.: B572184
CAS No.: 1219805-28-3
M. Wt: 169.242
InChI Key: TZUVQXWVTMFJMV-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-1-methyl-d3-2-pyrazinone is a deuterated derivative of the pyrazine family, characterized by a ketone group at the 2-position, an isobutyl substituent at the 3-position, and a methyl-d3 group at the 1-position. The deuterium substitution at the methyl group (indicated by "d3") replaces three hydrogen atoms with deuterium isotopes, enhancing its utility in applications requiring isotopic labeling, such as metabolic tracing, pharmacokinetic studies, or mass spectrometry internal standards . The deuterated variant’s increased molecular weight and altered vibrational properties may improve metabolic stability and analytical detection sensitivity.

Properties

CAS No.

1219805-28-3

Molecular Formula

C9H14N2O

Molecular Weight

169.242

IUPAC Name

3-(2-methylpropyl)-1-(trideuteriomethyl)pyrazin-2-one

InChI

InChI=1S/C9H14N2O/c1-7(2)6-8-9(12)11(3)5-4-10-8/h4-5,7H,6H2,1-3H3/i3D3

InChI Key

TZUVQXWVTMFJMV-HPRDVNIFSA-N

SMILES

CC(C)CC1=NC=CN(C1=O)C

Synonyms

3-ISOBUTYL-1-METHYL-D3-2-PYRAZINONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A. Non-Deuterated Pyrazine Derivatives

  • 2-Isobutyl-3-methyl pyrazine: The non-deuterated analog lacks isotopic labeling but shares the core pyrazine structure. It is widely used in the food and fragrance industries .
  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): This compound features a pyridazine ring instead of a pyrazinone, with an ethyl benzoate backbone.

B. Deuterated vs. Non-Deuterated Pyrazines Deuterated compounds like 3-isobutyl-1-methyl-d3-2-pyrazinone exhibit:

  • Higher molecular weight (e.g., ~3 atomic mass units increase from deuterium substitution).
  • Reduced metabolic degradation in vivo due to the kinetic isotope effect.
  • Enhanced detection in mass spectrometry via distinct isotopic patterns .

Physicochemical Properties

Property This compound (Inferred) 2-Isobutyl-3-methyl pyrazine I-6230
Molecular Formula C₉H₁₁D₃N₂O C₉H₁₄N₂ C₂₂H₂₃N₃O₂
Molecular Weight ~170 g/mol 150.22 g/mol 369.44 g/mol
CAS Number Not assigned 13925-06-09 Not provided
Primary Use Isotopic labeling, analytical standards Flavor/fragrance additive Pharmacological research

Research Findings

  • Deuterated Pyrazinones: Studies on deuterated analogs suggest improved stability in metabolic pathways, making them valuable for tracing drug metabolites .
  • Ethyl Benzoate Derivatives (e.g., I-6230, I-6273): These compounds, while structurally distinct, share synthetic intermediates with pyrazines. For example, phenethylamino groups in I-6230 may influence receptor binding compared to pyrazinones .

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